Impact of the 3-Trifluoromethyl Substituent on Lipophilicity (LogP) of 2-Aminopyridines
The presence of the trifluoromethyl group at the 3-position of 2-aminopyridine significantly increases the compound's lipophilicity compared to the non-fluorinated parent. 2-Amino-3-(trifluoromethyl)pyridine exhibits a predicted LogP of 2.49, whereas the base structure, 2-aminopyridine, has a predicted LogP of approximately 0.48 [1]. This represents a greater than five-fold increase in predicted partition coefficient, which is a key determinant of membrane permeability and metabolic stability in drug design.
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | LogP = 2.49 (predicted) |
| Comparator Or Baseline | 2-Aminopyridine: LogP = 0.48 (predicted) |
| Quantified Difference | ~5.2-fold higher LogP value (2.49 vs. 0.48) |
| Conditions | Computational prediction (ChemSrc, PubChem) |
Why This Matters
Higher lipophilicity (LogP) is directly correlated with enhanced passive membrane permeability and potential for improved bioavailability, a key driver for selecting this building block over its non-fluorinated analog in drug discovery programs.
- [1] PubChem. 2-Pyridinamine. Updated 2026-04-19. View Source
